

exo-norborneol chemical and physical properties

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Compound of Interest

Compound Name: **exo-Norborneol**

Cat. No.: **B3257834**

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An In-depth Technical Guide to the Chemical and Physical Properties of **exo-Norborneol**

Introduction

Exo-norborneol is a bicyclic alcohol featuring a rigid norbornane skeleton.^[1] This colorless, crystalline solid is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fragrance components.^{[2][3]} Its unique stereochemistry and the reactivity of its hydroxyl group make it a valuable building block for creating complex molecular architectures where precise stereochemical control is crucial.^[3] This guide provides a comprehensive overview of the chemical and physical properties of **exo-norborneol**, detailed experimental protocols, and key reactivity pathways for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The core properties of **exo-norborneol** are summarized in the tables below. These values represent a consensus from various sources and provide a solid foundation for experimental design and computational modeling.

General and Identification Properties

Property	Value	Source(s)
IUPAC Name	rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol	[1]
CAS Number	497-37-0	[1] [4]
Molecular Formula	C ₇ H ₁₂ O	[1] [2] [5]
Molecular Weight	112.17 g/mol	[2] [5] [6] [7]
Appearance	White to off-white crystalline solid/powder	[2] [8]
Odor	Camphor-like	[2]
InChI Key	ZQTYQMYDIHMKQB-YUZWJPFSNA-N	[1]
SMILES	O[C@H]1C[C@@H]2CC[C@H]1C2	

Physical and Thermodynamic Properties

Property	Value	Source(s)
Melting Point	124-128 °C	[1] [5] [8] [9] [10]
Boiling Point	176-177 °C	[1] [5] [9] [10]
Density	~1.097 g/cm ³	[8] [9]
Vapor Pressure	2.44 mmHg at 25°C	[8] [9]
Flash Point	74.4 °C	[8] [9]
Solubility	Soluble in organic solvents (ethanol, ether, methanol, DMSO); limited solubility in water.	[2] [5] [11] [12]

Computed Properties

Property	Value	Source(s)
XLogP3	1.167 - 1.3	[6] [7] [8]
Hydrogen Bond Donor Count	1	[6] [8]
Hydrogen Bond Acceptor Count	1	[6] [8]
Topological Polar Surface Area	20.2 Å ²	[6] [7] [8]
pKa	15.31 ± 0.20 (Predicted)	[12]

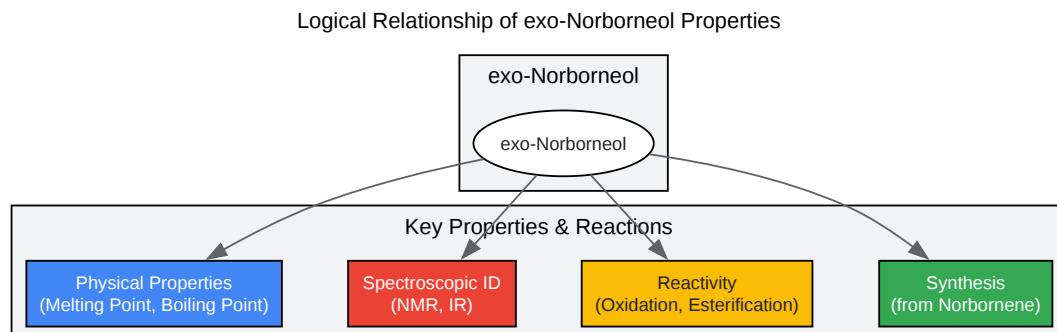
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **exo-norborneol**. Various spectroscopic datasets are publicly available through databases such as SpectraBase and PubChem.

Spectrum Type	Availability	Source(s)
¹ H NMR	Available	[6] [13] [14] [15]
¹³ C NMR	Available	[6] [7] [13]
IR (FTIR)	Available	[6] [7]
Mass Spectrometry	Available (Electron Ionization)	[4]
Raman	Available	[6] [13]

Reactivity and Synthetic Pathways

The reactivity of **exo-norborneol** is dominated by its secondary hydroxyl group. It serves as a precursor for various transformations, most notably oxidation to its corresponding ketone, norcamphor.



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Caption: Core properties and reactions of **exo-norborneol**.

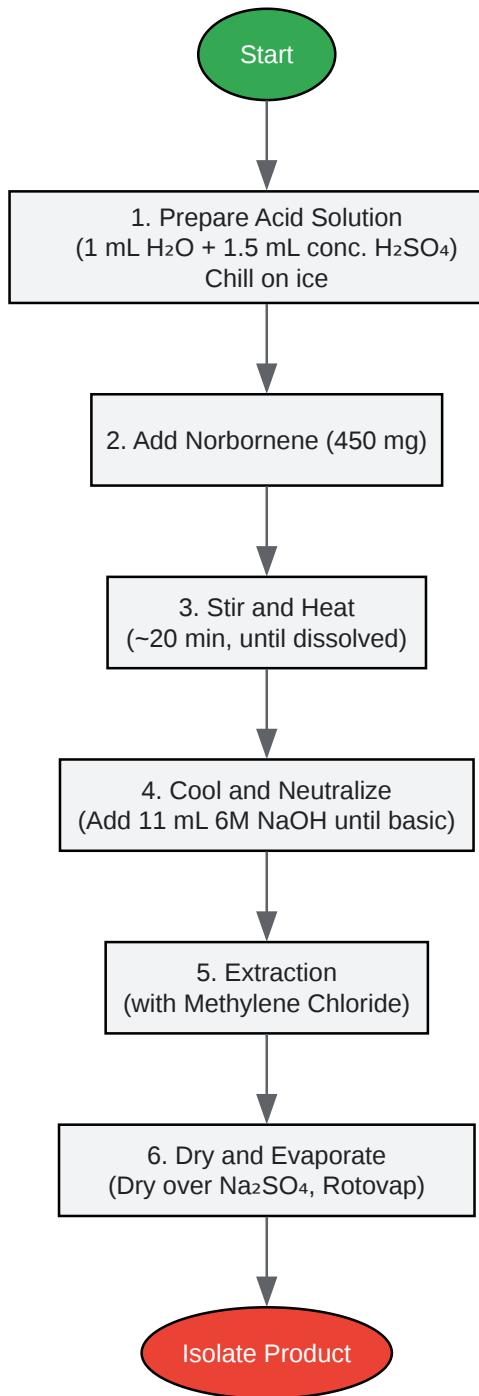
A primary synthetic route to **exo-norborneol** involves the acid-catalyzed hydration of norbornene.[16][17] The reaction proceeds via the formation of a non-classical carbocation, with the nucleophilic attack of water occurring preferentially from the exo face.

Experimental Protocols

Synthesis of exo-Norborneol via Hydration of Norbornene[18]

This protocol outlines the acid-catalyzed hydration of norbornene to yield **exo-norborneol**. The procedure emphasizes careful control of temperature and pH.

Workflow: Synthesis of exo-Norbornol

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Caption: Experimental workflow for the hydration of norbornene.

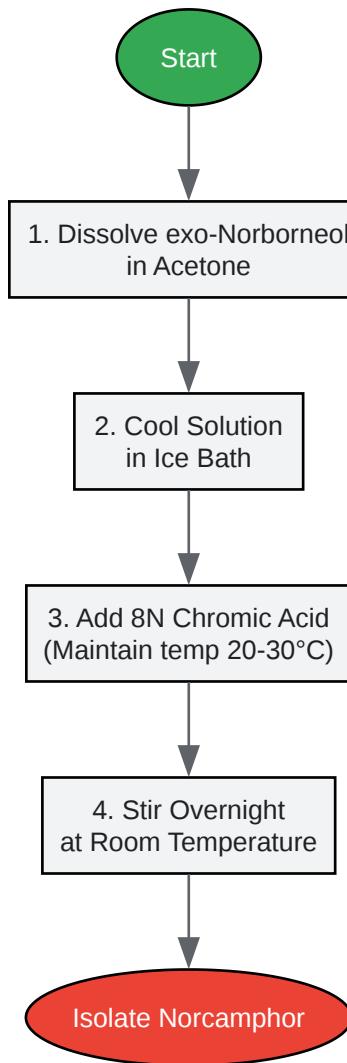
Methodology:

- In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 mL of water.
- Chill the flask in an ice bath and carefully add 1.5 mL of concentrated sulfuric acid dropwise with stirring.
- Remove the flask from the ice bath and add 450 mg of norbornene.
- Stir the mixture on a hot plate on a low heat setting for approximately 20 minutes, or until the solid norbornene has completely dissolved.
- Cool the reaction flask in an ice bath. Carefully neutralize the solution by adding 11 mL of 6 M NaOH dropwise with continuous stirring.
- Verify that the solution is basic using pH paper. If not, add more NaOH in 0.2 mL increments.
- Transfer the mixture to a separatory funnel. Rinse the flask with 10 mL of water and 10 mL of methylene chloride, adding both rinses to the funnel.
- Extract the product into the methylene chloride layer. Separate the layers and perform a second extraction on the aqueous layer with an additional 10 mL of methylene chloride.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator to yield the crude product. The final product's mass can be recorded to calculate the yield. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

Oxidation of **exo-Norborneol** to **Norcamphor**[19]

This protocol describes the oxidation of **exo-norborneol** to norcamphor using a chromic acid solution (Jones oxidation).

Workflow: Oxidation of exo-Norborneol

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Caption: Experimental workflow for the oxidation of **exo-norborneol**.

Methodology:

- Prepare an 8N chromic acid solution by dissolving chromium trioxide (534 g) in ice water, carefully adding concentrated sulfuric acid (444 mL), and diluting to 2 L.

- In a 5-L three-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel, dissolve 2-exo-norbornyl formate (510 g, 3.64 moles) in 1.5 L of reagent-grade acetone. Note: This procedure starts from the formate ester, which is then hydrolyzed in situ or used directly. For starting with pure **exo-norborneol**, adjust stoichiometry accordingly.
- Cool the flask in an ice bath.
- Add the 8N chromic acid solution from the dropping funnel at a rate that maintains the internal reaction temperature between 20–30°C.
- Continue adding the oxidant until the brownish-orange color persists, indicating the reaction is complete.
- Add a slight excess of the oxidant and stir the solution overnight at room temperature.
- Proceed with standard workup procedures to isolate the norcamphor product.

Safety and Handling

Exo-norborneol should be handled with standard laboratory precautions.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[18]
- Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[18][19]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[18][19][20]
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[19][20] If inhaled, move to fresh air.[18][19] If ingested, rinse mouth with water and seek medical attention.[18][19]

This document provides a technical foundation for the use of **exo-norborneol** in a research and development setting. For specific applications, further investigation into reaction optimization and safety protocols is recommended.

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